Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
Overview
Description
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C9H7ClN2O2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate . The reaction conditions usually involve moderate to high yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same two-step one-pot method, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve halogenating agents like bromine or chlorine.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antituberculosis agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and disrupting cellular processes in microorganisms . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against extracellular and intracellular Mycobacterium tuberculosis.
Indole Derivatives: These compounds share similar biological activities and are used in various therapeutic applications.
Uniqueness
Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications . Its ability to act against MDR-TB and XDR-TB sets it apart from other similar compounds .
Properties
IUPAC Name |
methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKFCXKZOLHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=NC=CN21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167924 | |
Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid, 6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-54-8 | |
Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid, 6-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-5-carboxylic acid, 6-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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